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Introduction
Azvudine (FNC), chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a novel

nucleoside analog that has demonstrated broad-spectrum antiviral activity.[1][2] Initially

developed for the treatment of Human Immunodeficiency Virus (HIV), it has since been

investigated for its efficacy against other viral infections, including SARS-CoV-2.[3][4] Azvudine

functions as a prodrug, requiring intracellular phosphorylation to become active.[5][6] This

guide provides a technical overview of its mechanism of action, early-phase clinical trial results

for both HIV and COVID-19, and detailed experimental protocols based on available data.

Mechanism of Action
Azvudine's primary antiviral effect stems from its role as a nucleoside reverse transcriptase

inhibitor (NRTI). Upon entering a host cell, it is converted by cellular kinases into its active

triphosphate form, Azvudine triphosphate (FNC-TP).[6] FNC-TP is a structural mimic of the

natural deoxycytidine triphosphate (dCTP) and competitively inhibits viral polymerases—

specifically reverse transcriptase (RT) in retroviruses like HIV and RNA-dependent RNA

polymerase (RdRp) in RNA viruses such as SARS-CoV-2.[5][7] Incorporation of FNC-TP into

the nascent viral DNA or RNA chain leads to premature chain termination, thereby halting viral

replication.[5][8]
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General antiviral mechanism of Azvudine.
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For HIV-1, Azvudine exhibits a dual-target mechanism. In addition to inhibiting reverse

transcriptase, it is also believed to inhibit the viral infectivity factor (Vif) protein.[6][9] The Vif

protein normally targets the host's natural antiviral enzyme, APOBEC3G (A3G), for

proteasomal degradation. By inhibiting Vif, Azvudine protects A3G, allowing it to maintain its

innate function of inducing mutations in the viral genome.[9]
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The dual-target mechanism of Azvudine against HIV-1.
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Clinical Trial Results for HIV
Early-phase clinical trials for HIV demonstrated Azvudine's safety and efficacy. Phase I and II

studies (e.g., GQ-FNC-2014-2, NCT04109183) indicated desirable pharmacokinetics and an

excellent safety profile.[3][10] A key finding was its high potency, requiring a significantly lower

dose compared to established NRTIs like lamivudine (3TC).[9]
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Trial Identifier / Phase Key Findings Reference

Phase I/II

Showed desirable

pharmacokinetics, excellent

efficacy, and safety.

[3]

NCT04109183 (Phase II)

A dose-exploratory study to

evaluate safety and

preliminary efficacy in

treatment-naive HIV patients,

comparing 2mg, 3mg, and 4mg

doses of FNC against a 3TC

control group, with TDF and

EFV as background drugs.

[10]

Pharmacokinetic Studies

Intracellular retention of the

active FNC-TP in peripheral

blood mononuclear cells was

markedly longer than that of

lamivudine triphosphate.

[9]

Comparative Efficacy

The oral dose of Azvudine

required was only 1% of that of

lamivudine to show efficacy.

After five days of treatment,

FNC-TP concentration was still

greater than the IC50.

[9]

NCT04303598 (Phase III)

A study to evaluate efficacy

and safety in HIV-infected

treatment-naive patients,

comparing FNC with 3TC in

combination with TDF and

EFV. The primary endpoint is

the rate of participants with

HIV-1 RNA < 50 copies/mL at

week 48.

[3][11]
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Clinical Trial Results for COVID-19
Azvudine was repurposed and evaluated for the treatment of mild to moderate COVID-19.

Clinical studies, including a pilot trial and several Phase III trials, have consistently shown that

Azvudine can shorten the time to viral clearance and clinical improvement.[1][8]

Table 1: Pilot Study (ChiCTR2000029853) for Mild/Common COVID-19[1][12][13]

Endpoint
Azvudine (FNC)
Group (n=10)

Control Group
(n=10)

p-value

Mean Time to First

Nucleic Acid Negative

Conversion (NANC)

2.60 days (SD 0.97) 5.60 days (SD 3.06) 0.008

NANC Rate at Day 4 100% 30% 0.0013

Adverse Events 0 3 0.06

Table 2: Phase III Clinical Trial Results for Moderate COVID-19[14][15][16][17]
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Endpoint
Azvudine
Group

Placebo/Contr
ol Group

p-value Reference

Proportion of

Patients with

Clinical

Improvement

(Day 7)

40.43% (n=142) 10.87% (n=138) < 0.001 [15]

Median Time to

Clinical Symptom

Improvement

Statistically

significant

improvement

- < 0.001 [15]

Median Time to

Second NANC
7.73 days 8.89 days 0.028 [17]

Median

Hospitalization

Duration

6.5 days 7.73 days 0.028 [14][17]

Median

Hospitalization

Duration

(Retrospective

Study)

8 days (n=48) 10 days (n=48) ≤ 0.05 [16]

Virus Clearance

Time
~5 days - - [15]

Adverse Event

Rate
44.52% (n=575) 49.74% (n=567) 0.04 [14]

Serious Adverse

Event Rate
1.16% (n=432) 1.86% (n=429) 0.39 [14]

Experimental Protocols
In Vitro Selection of Azvudine-Resistant Viral Strains
This protocol provides a framework for generating and characterizing viral resistance to

Azvudine in a laboratory setting.[7]
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Methodology:

Cell and Virus Culture: Appropriate host cells are cultured and infected with a wild-type viral

strain (e.g., HIV, SARS-CoV-2).

Drug Concentration Escalation: The infected cells are cultured in the presence of a low

concentration of Azvudine (e.g., near the EC₅₀).

Serial Passaging: The virus is passaged repeatedly. As viral replication becomes robust, the

concentration of Azvudine is gradually increased.

Isolation of Resistant Virus: After multiple passages (e.g., 10-20), the virus capable of

replicating in high concentrations of Azvudine is isolated from the culture supernatant.

Phenotypic Analysis: The EC₅₀ value of the resistant viral strain is determined to quantify the

level of resistance compared to the wild-type virus.

Genotypic Analysis: Viral nucleic acid is extracted. The relevant polymerase gene (e.g., HIV

RT, SARS-CoV-2 RdRp) is amplified via PCR or RT-PCR and then sequenced to identify

mutations associated with resistance.[7]
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Workflow for in vitro selection of Azvudine-resistant strains.
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The following outlines a typical protocol for a randomized, controlled trial evaluating Azvudine

for COVID-19, based on published study designs.[1][17]

Study Design: Randomized, open-label or double-blind, placebo-controlled trial.

Patient Population: Adults with confirmed mild to moderate COVID-19.

Inclusion Criteria: Confirmed SARS-CoV-2 infection (e.g., by RT-PCR), age 18-65,

meeting criteria for mild or common type.[1][11]

Exclusion Criteria: Severe or critical illness, serious underlying diseases, pregnancy, or

receipt of other investigational antiviral drugs.[11]

Intervention:

Treatment Group: Azvudine (e.g., 5 mg, orally, once daily for up to 14 days) plus standard

symptomatic treatment.[8]

Control Group: Placebo or standard antiviral therapy plus standard symptomatic

treatment.

Primary Endpoints:

Time to Nucleic Acid Negative Conversion (NANC), defined as the time from treatment

initiation to the first of two consecutive negative RT-PCR tests.[1][12]

Proportion of patients with improvement in clinical symptoms by a set time point (e.g., Day

7).[15]

Secondary Endpoints:

Duration of hospitalization.[16][17]

Changes in viral load from baseline.[8]

Incidence and severity of adverse events.[14]

All-cause mortality.[17]
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Data Collection and Analysis: Viral load is assessed via RT-PCR from nasopharyngeal

swabs collected at baseline and subsequent time points. Clinical symptoms are recorded

daily. Statistical analysis is performed to compare endpoints between the treatment and

control groups.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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